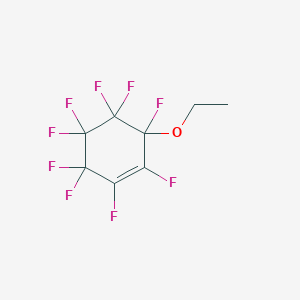![molecular formula C22H24N2O4 B12297946 (2S)-3alpha-Hydroxymethyl-3,4-dihydro-2beta-methyl-4alpha-[(9-methyl-9H-pyrido[3,4-b]indol-1-yl)methyl]-2H-pyran-5-carboxylic acid methyl ester](/img/structure/B12297946.png)
(2S)-3alpha-Hydroxymethyl-3,4-dihydro-2beta-methyl-4alpha-[(9-methyl-9H-pyrido[3,4-b]indol-1-yl)methyl]-2H-pyran-5-carboxylic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-3alpha-Hydroxymethyl-3,4-dihydro-2beta-methyl-4alpha-[(9-methyl-9H-pyrido[3,4-b]indol-1-yl)methyl]-2H-pyran-5-carboxylic acid methyl ester is a complex organic compound that features a pyran ring fused with an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3alpha-Hydroxymethyl-3,4-dihydro-2beta-methyl-4alpha-[(9-methyl-9H-pyrido[3,4-b]indol-1-yl)methyl]-2H-pyran-5-carboxylic acid methyl ester typically involves multiple steps. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The pyran ring can be constructed through a series of cyclization reactions involving appropriate precursors and catalysts .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to ensure scalability and efficiency .
Chemical Reactions Analysis
Types of Reactions
(2S)-3alpha-Hydroxymethyl-3,4-dihydro-2beta-methyl-4alpha-[(9-methyl-9H-pyrido[3,4-b]indol-1-yl)methyl]-2H-pyran-5-carboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The carbonyl group in the pyran ring can be reduced to form an alcohol.
Substitution: The indole moiety can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophilic reagents like halogens and nitrating agents .
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted indole derivatives .
Scientific Research Applications
(2S)-3alpha-Hydroxymethyl-3,4-dihydro-2beta-methyl-4alpha-[(9-methyl-9H-pyrido[3,4-b]indol-1-yl)methyl]-2H-pyran-5-carboxylic acid methyl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S)-3alpha-Hydroxymethyl-3,4-dihydro-2beta-methyl-4alpha-[(9-methyl-9H-pyrido[3,4-b]indol-1-yl)methyl]-2H-pyran-5-carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-9H-pyrido[3,4-b]indole: Shares the indole moiety and exhibits similar biological activities.
Indole-3-acetic acid: A naturally occurring indole derivative with plant hormone activity.
1-Acetyl-β-carboline: Another indole derivative with potential therapeutic applications.
Uniqueness
(2S)-3alpha-Hydroxymethyl-3,4-dihydro-2beta-methyl-4alpha-[(9-methyl-9H-pyrido[3,4-b]indol-1-yl)methyl]-2H-pyran-5-carboxylic acid methyl ester is unique due to its fused pyran-indole structure, which imparts distinct chemical and biological properties compared to other indole derivatives .
Properties
Molecular Formula |
C22H24N2O4 |
|---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
methyl 3-(hydroxymethyl)-2-methyl-4-[(9-methylpyrido[3,4-b]indol-1-yl)methyl]-3,4-dihydro-2H-pyran-5-carboxylate |
InChI |
InChI=1S/C22H24N2O4/c1-13-17(11-25)16(18(12-28-13)22(26)27-3)10-19-21-15(8-9-23-19)14-6-4-5-7-20(14)24(21)2/h4-9,12-13,16-17,25H,10-11H2,1-3H3 |
InChI Key |
ZHSWZGYEMVSUSM-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(C(=CO1)C(=O)OC)CC2=NC=CC3=C2N(C4=CC=CC=C34)C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


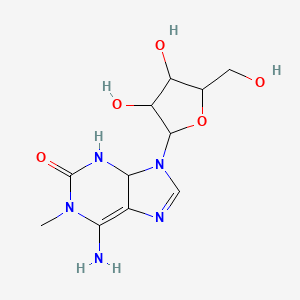
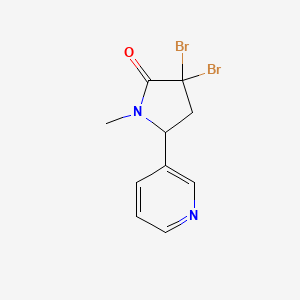

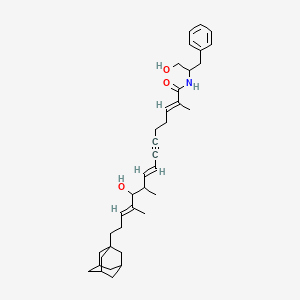

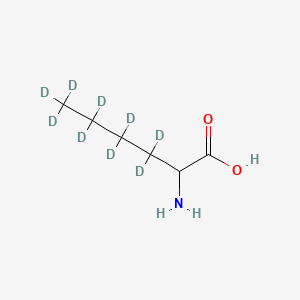
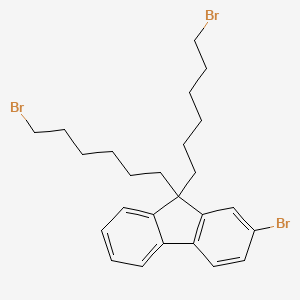

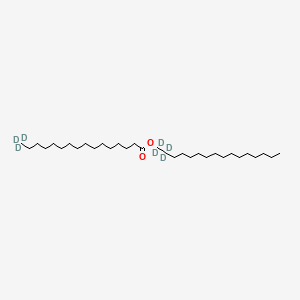
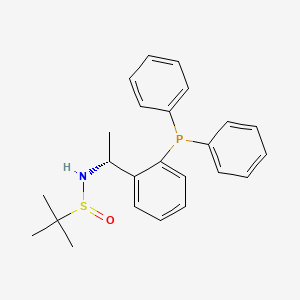
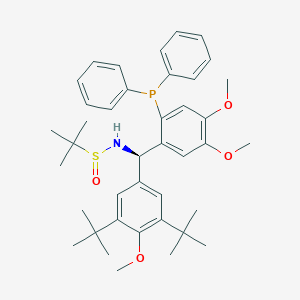
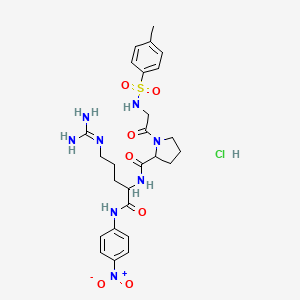
![1-Hydroxy-3,4-dimethoxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyxanthen-9-one](/img/structure/B12297931.png)
